1-(2-(Methylthio)phenyl)ethanone 1-(2-(Methylthio)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1441-97-0
VCID: VC21286092
InChI: InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3
SMILES: CC(=O)C1=CC=CC=C1SC
Molecular Formula: C9H10OS
Molecular Weight: 166.24 g/mol

1-(2-(Methylthio)phenyl)ethanone

CAS No.: 1441-97-0

Cat. No.: VC21286092

Molecular Formula: C9H10OS

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Methylthio)phenyl)ethanone - 1441-97-0

Specification

CAS No. 1441-97-0
Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
IUPAC Name 1-(2-methylsulfanylphenyl)ethanone
Standard InChI InChI=1S/C9H10OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1-2H3
Standard InChI Key BWAPAQBFRRLPCG-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC=C1SC
Canonical SMILES CC(=O)C1=CC=CC=C1SC

Introduction

Overview of 1-(2-(Methylthio)phenyl)ethanone

1-(2-(Methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H10OSC_9H_{10}OS. It belongs to the class of aromatic ketones, characterized by a phenyl group substituted with a methylthio (-SCH3) moiety at the ortho position and a ketone functional group (-C=O) attached to the ethyl chain. This compound exhibits unique chemical properties due to the electron-donating nature of the methylthio group and its interaction with the carbonyl group.

Synthesis of 1-(2-(Methylthio)phenyl)ethanone

The synthesis of 1-(2-(Methylthio)phenyl)ethanone typically involves Friedel-Crafts acylation or related methods:

  • Starting Materials:

    • 2-Methylthiophenol (C7H8SC_7H_8S): Serves as the aromatic substrate.

    • Acetyl chloride (CH3COClCH_3COCl) or acetic anhydride ((CH3CO)2O(CH_3CO)_2O): Provides the ethanone group.

    • Lewis acid catalyst (e.g., AlCl3): Facilitates electrophilic substitution.

  • Reaction Mechanism:

    • The methylthiophenol undergoes electrophilic substitution with acetyl chloride in the presence of a Lewis acid, forming the desired ketone.

  • Reaction Conditions:

    • Temperature: Typically maintained between 0–25°C to control reactivity.

    • Solvent: Non-polar solvents like dichloromethane or toluene are commonly used.

  • Purification:

    • The product is purified through recrystallization or column chromatography.

Applications and Uses

1-(2-(Methylthio)phenyl)ethanone has diverse applications in organic synthesis and industrial chemistry:

  • Pharmaceutical Intermediates:
    It serves as a precursor for synthesizing bioactive compounds, including potential drugs targeting oxidative stress or inflammation pathways.

  • Flavors and Fragrances:
    The compound's aromatic properties make it useful in designing synthetic fragrances or flavoring agents.

  • Material Science:
    It can be used as a building block for creating advanced materials like polymers or dyes.

Chemical Reactivity

The combination of functional groups in 1-(2-(Methylthio)phenyl)ethanone makes it reactive under various conditions:

  • Nucleophilic Reactions:
    The carbonyl group can undergo nucleophilic addition reactions, such as condensation with amines to form imines.

  • Oxidation:
    The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2H_2O_2).

  • Electrophilic Substitution:
    The aromatic ring is activated by the electron-donating methylthio group, making it susceptible to substitution reactions like nitration or halogenation.

Safety and Handling

ParameterDetails
ToxicityLow acute toxicity; may cause irritation upon inhalation, ingestion, or skin contact.
Storage ConditionsStore in a cool, dry place away from light and moisture.
Personal Protective Equipment (PPE)Gloves, goggles, and lab coat recommended during handling.

Proper disposal methods should be followed as per local regulations due to its potential environmental impact.

Research Findings and Future Directions

Recent studies have explored derivatives of similar aromatic ketones for their biological activity:

  • Anticancer Potential:
    Compounds with similar structures have shown cytotoxic effects on cancer cell lines, suggesting potential for therapeutic development .

  • Antibacterial Activity:
    Derivatives have been tested for antibacterial properties against clinical strains .

Future research may involve:

  • Modifying the methylthio group to enhance biological activity.

  • Investigating its role as a ligand in coordination chemistry.

  • Exploring green synthetic routes for large-scale production.

This article provides an authoritative overview of 1-(2-(Methylthio)phenyl)ethanone, focusing on its structure, synthesis, applications, and research potential. Further exploration into its derivatives could yield valuable insights into pharmaceutical and industrial applications.

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